3-Fluoro-4-methoxybenzene-1-sulfonyl fluoride
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Overview
Description
3-Fluoro-4-methoxybenzene-1-sulfonyl fluoride is an organic compound with the molecular formula C7H6F2O3S It is a derivative of benzene, where the benzene ring is substituted with a fluorine atom, a methoxy group, and a sulfonyl fluoride group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-methoxybenzene-1-sulfonyl fluoride typically involves the introduction of the sulfonyl fluoride group to a fluorinated methoxybenzene precursor. One common method is the direct fluorosulfonylation using fluorosulfonyl radicals. This method is efficient and concise, allowing for the formation of the sulfonyl fluoride group under mild conditions .
Industrial Production Methods
Industrial production of sulfonyl fluorides, including this compound, often involves the use of sulfuryl fluoride gas (SO2F2) or other solid reagents like FDIT and AISF. These reagents act as electrophilic “FSO2+” synthons, facilitating the formation of the sulfonyl fluoride group .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-4-methoxybenzene-1-sulfonyl fluoride can undergo various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted with nucleophiles, leading to the formation of sulfonamides, sulfamates, and other derivatives.
Electrophilic Aromatic Substitution: The benzene ring can participate in electrophilic aromatic substitution reactions, where the fluorine and methoxy groups influence the reactivity and regioselectivity of the reactions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles like amines and thiols, as well as electrophiles for aromatic substitution reactions. Conditions typically involve mild temperatures and the presence of a suitable solvent .
Major Products
Major products formed from reactions with this compound include sulfonamides, sulfamates, and other sulfonyl derivatives. These products are valuable intermediates in organic synthesis and medicinal chemistry .
Scientific Research Applications
3-Fluoro-4-methoxybenzene-1-sulfonyl fluoride has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the design of enzyme inhibitors and other bioactive molecules due to its ability to form stable sulfonyl derivatives.
Materials Science: It is utilized in the development of advanced materials, including polymers and coatings, where the sulfonyl fluoride group imparts unique properties.
Mechanism of Action
The mechanism of action of 3-Fluoro-4-methoxybenzene-1-sulfonyl fluoride involves its reactivity as an electrophile. The sulfonyl fluoride group can react with nucleophiles, leading to the formation of stable covalent bonds. This reactivity is exploited in the design of enzyme inhibitors, where the compound can form irreversible bonds with active site residues, thereby inhibiting enzyme activity .
Comparison with Similar Compounds
Similar Compounds
4-Trifluoromethylbenzene-1-sulfonyl chloride: This compound is similar in structure but contains a trifluoromethyl group instead of a fluorine and methoxy group.
3-Chloro-4-methoxybenzene-1-sulfonyl fluoride: This compound has a chlorine atom instead of a fluorine atom.
Uniqueness
3-Fluoro-4-methoxybenzene-1-sulfonyl fluoride is unique due to the presence of both a fluorine atom and a methoxy group on the benzene ring. This combination of substituents influences the compound’s reactivity and properties, making it valuable in specific synthetic and medicinal applications .
Properties
Molecular Formula |
C7H6F2O3S |
---|---|
Molecular Weight |
208.18 g/mol |
IUPAC Name |
3-fluoro-4-methoxybenzenesulfonyl fluoride |
InChI |
InChI=1S/C7H6F2O3S/c1-12-7-3-2-5(4-6(7)8)13(9,10)11/h2-4H,1H3 |
InChI Key |
ZKVVOIWXDIFCOR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)F)F |
Origin of Product |
United States |
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